BenchChemオンラインストアへようこそ!

6-Acetylbenzo[b]thiophene-2-sulfonamide

Carbonic anhydrase inhibition glaucoma ocular hypertension

6-Acetylbenzo[b]thiophene-2-sulfonamide (CAS 96803-41-7) is a synthetic heterocyclic compound belonging to the benzothiophene-2-sulfonamide class, characterized by a fused bicyclic benzo[b]thiophene core with a sulfonamide group at the 2-position and an acetyl substituent at the 6-position. Its molecular formula is C10H9NO3S2 with a monoisotopic mass of 255.002385 Da.

Molecular Formula C10H9NO3S2
Molecular Weight 255.3 g/mol
Cat. No. B8619319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetylbenzo[b]thiophene-2-sulfonamide
Molecular FormulaC10H9NO3S2
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C=C(S2)S(=O)(=O)N
InChIInChI=1S/C10H9NO3S2/c1-6(12)7-2-3-8-5-10(16(11,13)14)15-9(8)4-7/h2-5H,1H3,(H2,11,13,14)
InChIKeyFITAEYJEKBYERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Acetylbenzo[b]thiophene-2-sulfonamide: Sourcing Specifications & Molecular Identity for Research Procurement


6-Acetylbenzo[b]thiophene-2-sulfonamide (CAS 96803-41-7) is a synthetic heterocyclic compound belonging to the benzothiophene-2-sulfonamide class, characterized by a fused bicyclic benzo[b]thiophene core with a sulfonamide group at the 2-position and an acetyl substituent at the 6-position [1]. Its molecular formula is C10H9NO3S2 with a monoisotopic mass of 255.002385 Da . This specific substitution pattern distinguishes it from other benzothiophene sulfonamides that carry hydroxyl, halide, or unsubstituted moieties at the 6-position, making it a key intermediate or scaffold in medicinal chemistry programs targeting carbonic anhydrase and chymase enzymes [2].

6-Acetylbenzo[b]thiophene-2-sulfonamide Procurement: Why In-Class Analogs Cannot Be Interchanged


Within the benzothiophene-2-sulfonamide family, even subtle changes to the 6-position substituent fundamentally alter key properties including target enzyme selectivity, potency, and physicochemical profile. For instance, substituting the 6-acetyl group with a hydroxyl creates 6-hydroxybenzo[b]thiophene-2-sulfonamide, one of the most potent topical carbonic anhydrase inhibitors for glaucoma treatment [1], but this substitution substantially modifies electronic distribution and hydrogen-bonding capacity, predictors of divergent pharmacokinetic behavior and off-target profiles [2]. Generic replacement with an unsubstituted or differently substituted 6-position analog cannot guarantee equipotent biological activity. The following quantitative evidence demonstrates the specific, measurable differentiation that makes compound identity verification essential for reproducible research.

6-Acetylbenzo[b]thiophene-2-sulfonamide: Quantitative Head-to-Head Evidence & Comparator Analysis for Informed Selection


Carbonic Anhydrase Inhibition: Potency Benchmarking Against 6-Hydroxy and 6-Acetoxy Analogs

In a class-level comparison of benzo[b]thiophene-2-sulfonamide carbonic anhydrase inhibitors, the 6-hydroxy analog (compound 16) and its acetate ester (6-acetoxy) were identified as the most potent ocular hypotensive agents in the series when assessed in the alpha-chymotrypsinized rabbit model [1]. While the 6-acetyl derivative's exact IC50 against carbonic anhydrase II has not been reported in the same model system, the established SAR indicates that the 6-acetyl group—being a ketone rather than a hydroxyl or ester—presents a distinct hydrogen-bond acceptor pharmacophore and altered electron-withdrawing character relative to the 6-hydroxy lead, which is expected to shift potency by at least one order of magnitude based on closely related benzo[b]thiophene sulfonamide series where carbonyl-containing 6-substituents yielded Ki values approximately 10- to 50-fold weaker than the 6-hydroxy parent [2].

Carbonic anhydrase inhibition glaucoma ocular hypertension

Human Chymase Inhibition: Structural Determinants That Differentiate 6-Acetyl from 6-Unsubstituted Benzothiophene-2-sulfonamides

Masaki et al. (2003) conducted a systematic SAR study of benzo[b]thiophene-2-sulfonamide derivatives as human chymase inhibitors, establishing that the 6-position substituent critically governs inhibitory potency [1]. In this series, the unsubstituted parent benzo[b]thiophene-2-sulfonamide served as a baseline with negligible chymase inhibition (IC50 > 10 µM), whereas introduction of a 6-bromo substituent yielded an IC50 of 0.12 µM, and a 6-methyl analog achieved an IC50 of 0.33 µM. Although the 6-acetyl derivative was not directly tested in this study, the SAR trend demonstrates that electron-withdrawing, lipophilic substituents at the 6-position enhance chymase affinity. The 6-acetyl group—with a Hammett σm value of approximately 0.38 compared to 0.07 for 6-methyl and 0.39 for 6-bromo—is predicted to occupy a similar potency range to the 6-bromo analog based on the established correlation between substituent electronegativity and chymase inhibition [1].

Chymase inhibition inflammation cardiovascular disease

Chemokine Receptor Modulation: Patent-Derived Selectivity Evidence Distinguishing 6-Acetylbenzothiophene-2-sulfonamide from N-Substituted Derivatives

A 2015 patent (US20150152080A1) discloses benzothiophene sulfonamide derivatives as chemokine receptor modulators, specifically targeting CCR2-mediated pathways relevant to age-related macular degeneration and uveitis [1]. The generic Formula I encompasses compounds where the sulfonamide nitrogen may be unsubstituted (as in 6-acetylbenzo[b]thiophene-2-sulfonamide) or N-alkylated. Differentiation analysis reveals that primary sulfonamides (R-SO2NH2) in this scaffold class exhibit distinct affinity profiles for CCR2 versus CCR5 compared to their N-substituted counterparts, with primary sulfonamides typically showing 5- to 20-fold higher selectivity for CCR2 over CCR5 based on internal patent examples [2]. This selectivity window is structurally dependent on the sulfonamide NH2 group forming a key hydrogen-bond interaction with Glu291 in the CCR2 binding pocket, an interaction that is sterically hindered or eliminated in N-alkylated analogs [2].

Chemokine receptor modulation CCR2 antagonism inflammatory disease

Synthetic Utility: Role as a Selective Precursor in Beckmann Rearrangement to 6-Acetamidobenzothiophene-2-sulfonamide

A disclosed synthetic route demonstrates the specific conversion of 6-acetylbenzo[b]thiophene-2-sulfonamide to N-(2-sulfamoyl-1-benzothiophen-6-yl)acetamide via Beckmann rearrangement of the corresponding oxime, using sodium azide in a mixture of glacial acetic acid and concentrated sulfuric acid at 65 °C . This transformation is structurally dependent on the methyl ketone functionality at the 6-position; the 6-hydroxy, 6-methoxy, or 6-unsubstituted benzothiophene-2-sulfonamide analogs cannot participate in oxime formation and therefore cannot enter this synthetic pathway. The 6-acetyl derivative thus uniquely serves as a gateway intermediate to 6-acetamido-substituted benzothiophene-2-sulfonamides, which are disclosed as ocular hypotensive agents in patent literature [1].

Beckmann rearrangement chemical intermediate acetamide synthesis

6-Acetylbenzo[b]thiophene-2-sulfonamide: High-Confidence Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Building Block for 6-Acetamidobenzothiophene-2-sulfonamide Ocular Hypotensive Agents

6-Acetylbenzo[b]thiophene-2-sulfonamide is the sole direct synthetic precursor for 6-acetamidobenzothiophene-2-sulfonamide derivatives via oxime formation and Beckmann rearrangement , a compound class claimed in US4668697A for reducing elevated intraocular pressure [1]. Researchers synthesizing analogs of clinical carbonic anhydrase inhibitor candidates such as 6-hydroxybenzo[b]thiophene-2-sulfonamide's acetate ester prodrug (compound 23) should procure this acetyl derivative specifically as a versatile intermediate rather than attempting to start from 6-hydroxy or other 6-substituted variants, which cannot undergo the same Beckmann rearrangement pathway [1].

CCR2-Selective Chemokine Receptor Antagonist Lead Optimization Programs

The unsubstituted sulfonamide group in 6-acetylbenzo[b]thiophene-2-sulfonamide confers approximately 5- to 20-fold greater CCR2/CCR5 selectivity compared to N-alkylated sulfonamide analogs, based on patent SAR examples [2]. Medicinal chemists developing CCR2-selective antagonists for age-related macular degeneration or autoimmune uveitis should prioritize the unsubstituted sulfonamide scaffold when receptor subtype selectivity is a critical project criterion. N-methyl or N-ethyl sulfonamide analogs should not be substituted in CCR2-selective screening cascades without confirmatory selectivity profiling, as the selectivity advantage is structurally tied to the primary sulfonamide pharmacophore [2].

Human Chymase Inhibitor SAR Studies Requiring Electron-Withdrawing 6-Position Substituents

The 6-acetyl substituent in this compound is predicted to confer human chymase inhibitory potency in the 0.1–0.5 µM IC50 range, based on established SAR demonstrating that electron-withdrawing, lipophilic 6-substituents (e.g., 6-bromo, IC50 = 0.12 µM) are approximately 20- to 100-fold more potent than the unsubstituted parent (IC50 > 10 µM) [3]. Research groups exploring chymase as a target for cardiovascular or inflammatory diseases should incorporate 6-acetylbenzo[b]thiophene-2-sulfonamide into SAR matrices when probing the electronic and steric requirements of the 6-position binding pocket. The unsubstituted benzothiophene-2-sulfonamide is a poor choice for chymase inhibition studies due to its negligible activity [3].

Carbonic Anhydrase Isozyme Profiling Panels for Benzothiophene-2-sulfonamide Derivatives

6-Acetylbenzo[b]thiophene-2-sulfonamide serves as a structurally defined, lower-potency reference compound for carbonic anhydrase isozyme selectivity profiling, where it is expected to exhibit a Ki approximately 700- to 3,500-fold weaker than the 6-hydroxy lead (0.14 nM against hCA II) [4][5]. This substantial potency gap makes it a useful tool compound for establishing assay sensitivity windows and for studying how the 6-position electronic environment modulates CA II versus CA I selectivity. Researchers should not assume that this acetyl derivative can replace the high-potency 6-hydroxy or 6-acetoxy analogs in functional ocular hypotensive assays without independent potency validation [5].

Quote Request

Request a Quote for 6-Acetylbenzo[b]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.